
7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring This particular compound is characterized by the presence of a chlorine atom at the 7th position and a cyclopentyloxy group at the 4th position of the naphthyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 7-chloro-1,6-naphthyridine with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the cyclopentyloxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by other nucleophiles.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthyridine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 7-methoxy-4-(cyclopentyloxy)-1,6-naphthyridine, while oxidation with potassium permanganate can produce this compound-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine is not fully understood, but it is believed to involve interactions with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. Molecular docking studies have suggested that it can interact with proteins involved in cell signaling pathways, disrupting their function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloro-4-(phenylselanyl)quinoline: Studied for its antioxidant properties.
7-Chloro-4-aminoquinoline-benzimidazole hybrids: Investigated for their antiproliferative activity against cancer cells.
Uniqueness
7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1956330-88-3 |
|---|---|
Molekularformel |
C13H13ClN2O |
Molekulargewicht |
248.71 g/mol |
IUPAC-Name |
7-chloro-4-cyclopentyloxy-1,6-naphthyridine |
InChI |
InChI=1S/C13H13ClN2O/c14-13-7-11-10(8-16-13)12(5-6-15-11)17-9-3-1-2-4-9/h5-9H,1-4H2 |
InChI-Schlüssel |
KKYSJMULEQIWKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC2=C3C=NC(=CC3=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


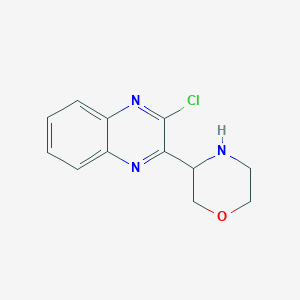
![1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide](/img/structure/B11863520.png)

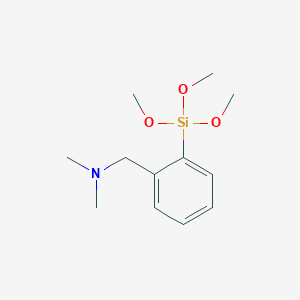
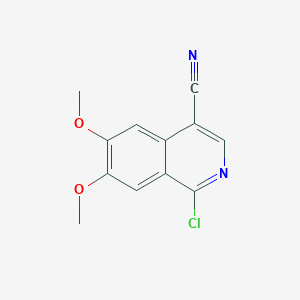
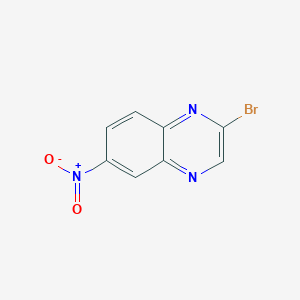
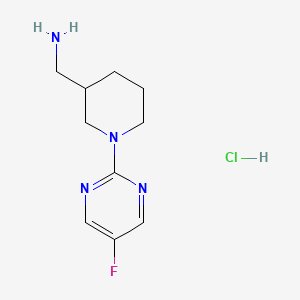

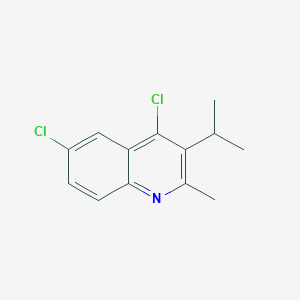
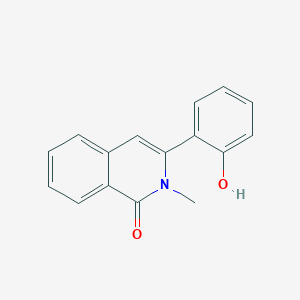
![(NZ)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine](/img/structure/B11863557.png)
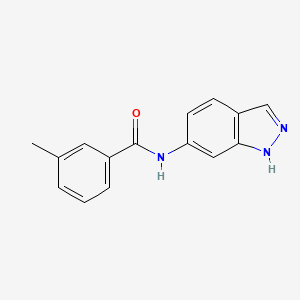

![5-(2-Methylpyrazolo[1,5-a]pyridine-3-carbonyl)pyridin-2(1H)-one](/img/structure/B11863565.png)
